4-(3,5-Dimethylphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The specific structure of this compound includes a chromenone core substituted with a 3,5-dimethylphenyl group, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one typically involves the condensation of 3,5-dimethylbenzaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then further functionalized to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as zeolites or ion-exchange resins can also be employed to facilitate the reaction and improve yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring or the chromenone core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of dyes, pigments, and fluorescent probes for various applications.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis through the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
4-(3,5-Dimethylphenyl)-2H-chromen-2-one can be compared with other chromenone derivatives, such as:
Coumarin: The parent compound of the chromenone family, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
4-Methylumbelliferone: A methylated derivative used as a fluorescent probe in biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)chromen-2-one |
InChI |
InChI=1S/C17H14O2/c1-11-7-12(2)9-13(8-11)15-10-17(18)19-16-6-4-3-5-14(15)16/h3-10H,1-2H3 |
InChI Key |
RTSWMSQOFANWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)OC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.